2-Chloro-4-(3,3,3-trifluoropropyl)phenol

Catalog No.
S13008460
CAS No.
653578-50-8
M.F
C9H8ClF3O
M. Wt
224.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(3,3,3-trifluoropropyl)phenol

CAS Number

653578-50-8

Product Name

2-Chloro-4-(3,3,3-trifluoropropyl)phenol

IUPAC Name

2-chloro-4-(3,3,3-trifluoropropyl)phenol

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

InChI

InChI=1S/C9H8ClF3O/c10-7-5-6(1-2-8(7)14)3-4-9(11,12)13/h1-2,5,14H,3-4H2

InChI Key

IMHGGYINYXFQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(F)(F)F)Cl)O

2-Chloro-4-(3,3,3-trifluoropropyl)phenol is an organic compound with the molecular formula C7H4ClF3OC_7H_4ClF_3O and a molar mass of approximately 196.55 g/mol. This compound is characterized by a chlorinated phenolic structure, where a chloro group is attached to the para position of the phenol ring and a trifluoropropyl group is attached to the meta position. It typically appears as a colorless or pale yellow liquid with a distinctive aromatic odor. The compound's structure can be represented as follows:

C6H4(Cl)(OH)(CF3CH2CH2)\text{C}_6\text{H}_4(\text{Cl})(\text{OH})(\text{CF}_3\text{CH}_2\text{CH}_2)

This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of phenolic compounds:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
  • Rearrangements: Under certain conditions, the trifluoropropyl group may undergo rearrangements leading to different products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Phenolic compounds, including 2-Chloro-4-(3,3,3-trifluoropropyl)phenol, are known for their biological activities. Research indicates that phenolic compounds exhibit antioxidant, antimicrobial, and anti-inflammatory properties. Specifically, 2-Chloro-4-(3,3,3-trifluoropropyl)phenol may interact with cellular membranes and proteins, potentially disrupting microbial membranes and exhibiting antibacterial activity against various pathogens . Its unique trifluoropropyl substituent may enhance its lipophilicity and biological interactions.

The synthesis of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol typically involves several steps:

  • Starting Materials: The synthesis begins with 4-hydroxybenzotrifluoride or similar precursors.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the para position.
  • Trifluoropropylation: The introduction of the trifluoropropyl group can be accomplished through nucleophilic substitution reactions involving trifluoropropyl halides or using trifluoromethylating agents.
  • Purification: The final product is purified through distillation or chromatography techniques.

These methods allow for the efficient production of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol suitable for research and industrial applications.

2-Chloro-4-(3,3,3-trifluoropropyl)phenol has potential applications in various sectors:

  • Pharmaceuticals: As a building block for developing new drugs due to its biological activity.
  • Agrochemicals: In the formulation of pesticides or herbicides owing to its antimicrobial properties.
  • Material Science: Used in the synthesis of fluorinated polymers or coatings that require enhanced chemical resistance.

The unique properties conferred by the trifluoropropyl group may lead to improved performance in these applications.

Studies on the interactions of 2-Chloro-4-(3,3,3-trifluoropropyl)phenol with biological systems have shown that it can affect enzyme activity and membrane integrity. Its ability to penetrate lipid membranes suggests potential use as an antimicrobial agent. Research indicates that such phenolic compounds can disrupt bacterial membranes and inhibit growth by interacting with essential cellular components .

Several compounds share structural similarities with 2-Chloro-4-(3,3,3-trifluoropropyl)phenol. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-Chloro-4-(trifluoromethyl)phenolC7H4ClF3OC_7H_4ClF_3OContains a trifluoromethyl group instead of trifluoropropyl
4-Chloro-2-(trifluoromethyl)phenolC7H4ClF3OC_7H_4ClF_3ODifferent substitution pattern on the phenolic ring
2-Hydroxy-4-(trifluoromethyl)phenolC7H5F3OC_7H_5F_3OHydroxyl instead of chloro at para position
2-Chloro-5-(trifluoromethyl)phenolC7H4ClF3OC_7H_4ClF_3ODifferent substitution pattern affecting reactivity

The inclusion of a trifluoropropyl group distinguishes 2-Chloro-4-(3,3,3-trifluoropropyl)phenol from these similar compounds by potentially enhancing lipophilicity and biological activity.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.0215771 g/mol

Monoisotopic Mass

224.0215771 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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